molecular formula C11H10O3 B2840501 2-(3-Methylbenzofuran-2-yl)acetic acid CAS No. 1204-89-3

2-(3-Methylbenzofuran-2-yl)acetic acid

Cat. No.: B2840501
CAS No.: 1204-89-3
M. Wt: 190.198
InChI Key: LPQFNKGQYUGWLO-UHFFFAOYSA-N
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Description

2-(3-Methylbenzofuran-2-yl)acetic acid is a chemical compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbenzofuran-2-yl)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylbenzofuran-2-carbaldehyde as the starting material.

  • Reaction Conditions: The compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

  • Oxidation: The alcohol is then oxidized using reagents such as chromic acid or pyridinium chlorochromate to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbenzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or aldehydes.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Halogenated derivatives, amines, and other substituted benzofurans.

Scientific Research Applications

2-(3-Methylbenzofuran-2-yl)acetic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(3-Methylbenzofuran-2-yl)acetic acid is similar to other benzofuran derivatives, such as 2-(benzofuran-2-yl)acetic acid and 2-(3-methylbenzofuran-2-yl)phenol. its unique structural features, such as the presence of the methyl group at the 3-position, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-(Benzofuran-2-yl)acetic acid

  • 2-(3-Methylbenzofuran-2-yl)phenol

  • 2-(4-Methylbenzofuran-2-yl)acetic acid

Properties

IUPAC Name

2-(3-methyl-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFNKGQYUGWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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